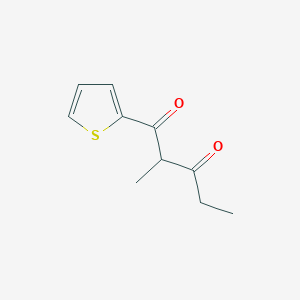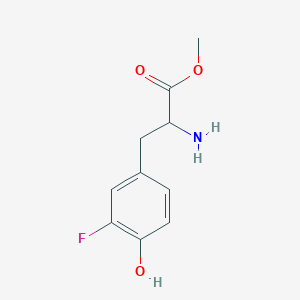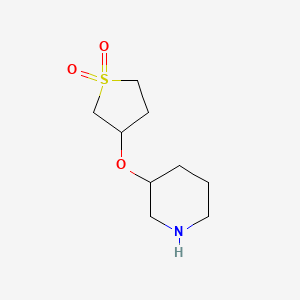
3-(Piperidin-3-yloxy)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperidin-3-yloxy)tetrahydrothiophene 1,1-dioxide is a chemical compound that features a piperidine ring attached to a tetrahydrothiophene ring with a dioxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yloxy)tetrahydrothiophene 1,1-dioxide typically involves the reaction of piperidine derivatives with tetrahydrothiophene 1,1-dioxide. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated tetrahydrothiophene dioxide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
3-(Piperidin-3-yloxy)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic substitution reactions can replace the piperidine or tetrahydrothiophene moieties with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids such as m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Bases such as sodium hydride or potassium carbonate are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-(Piperidin-3-yloxy)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 3-(Piperidin-3-yloxy)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors or enzymes, while the tetrahydrothiophene dioxide moiety can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrothiophene: A simpler analog without the piperidine group.
Piperidine: A basic structure without the tetrahydrothiophene dioxide moiety.
Sulfolane: A related compound with a similar sulfur-containing ring but different functional groups.
Uniqueness
3-(Piperidin-3-yloxy)tetrahydrothiophene 1,1-dioxide is unique due to the combination of the piperidine and tetrahydrothiophene dioxide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C9H17NO3S |
|---|---|
Peso molecular |
219.30 g/mol |
Nombre IUPAC |
3-piperidin-3-yloxythiolane 1,1-dioxide |
InChI |
InChI=1S/C9H17NO3S/c11-14(12)5-3-9(7-14)13-8-2-1-4-10-6-8/h8-10H,1-7H2 |
Clave InChI |
MLJBPLBHDWBQHU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)OC2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




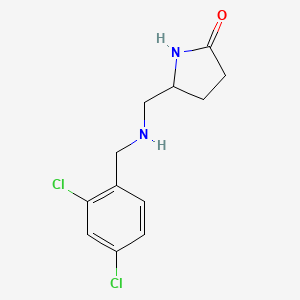
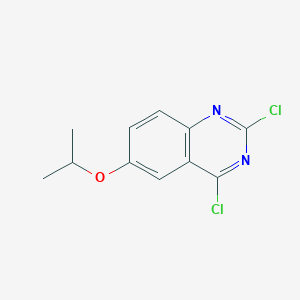


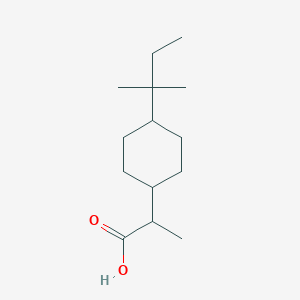
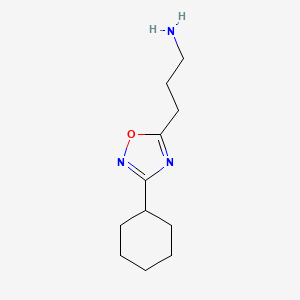
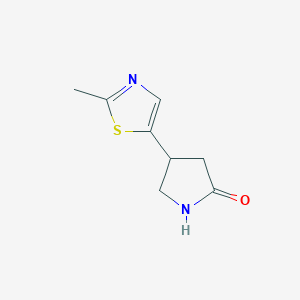
![3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one](/img/structure/B13630524.png)
![7-Chlorooxazolo[4,5-d]pyrimidine](/img/structure/B13630532.png)

